1-Deoxymannojirimycin hydrochloride

Description

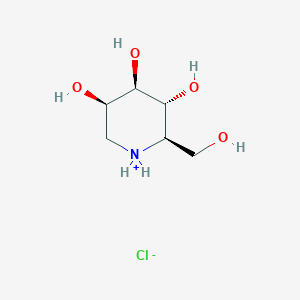

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-MVNLRXSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994213 | |

| Record name | 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73465-43-7 | |

| Record name | 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Deoxymannojirimycin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-Deoxymannojirimycin Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular mechanisms of investigational compounds is paramount. This guide provides a detailed examination of the mechanism of action of 1-Deoxymannojirimycin hydrochloride (DMJ HCl), a pivotal inhibitor of N-linked glycosylation.

Core Mechanism: Inhibition of α-Mannosidase I

1-Deoxymannojirimycin (DMJ) is a mannose analogue that acts as a potent and specific inhibitor of α-mannosidase I, an enzyme crucial for the processing of N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus.[1] This inhibition is the primary mode of action through which DMJ exerts its cellular effects. By blocking α-mannosidase I, DMJ prevents the trimming of mannose residues from high-mannose oligosaccharide precursors attached to newly synthesized glycoproteins.[1] Consequently, the maturation of these glycans into complex and hybrid structures is halted, leading to an accumulation of glycoproteins with unprocessed, high-mannose N-glycans.[1][2]

Cellular Consequences of Impaired Glycosylation

The disruption of normal glycoprotein processing by this compound triggers a cascade of cellular events, primarily centered around ER homeostasis.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The accumulation of misprocessed glycoproteins with high-mannose N-glycans can lead to protein misfolding, inducing a state of cellular stress known as ER stress.[2] In response to the buildup of unfolded or misfolded proteins, the cell activates a signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating the expression of molecular chaperones, such as GRP78/Bip, to assist in protein folding, and by enhancing ER-associated degradation (ERAD) to clear misfolded proteins.[2] Studies in human hepatocarcinoma cells have shown that treatment with DMJ leads to the activation and upregulation of key UPR molecules like XBP1 and GRP78/Bip.[2]

Induction of Apoptosis

If ER stress is prolonged or severe, and cellular homeostasis cannot be restored, the UPR can switch from a pro-survival to a pro-apoptotic response. The induction of apoptosis by DMJ-mediated ER stress has been observed and is characterized by the cleavage of caspases, including caspase-12, -9, and -3.[2] This suggests that the accumulation of high-mannose glycoproteins can serve as a novel mechanism for triggering ER stress-mediated apoptosis.[2]

Altered Glycoprotein Function and Localization

The correct glycosylation of proteins is often critical for their proper folding, stability, trafficking, and function. By altering the N-glycan structure, DMJ can significantly impact the biological activity of specific glycoproteins. For instance, in BC3H1 muscle cells, treatment with DMJ resulted in a reduction in the number of functional α1-adrenergic receptors on the cell surface and an increase in the number of sequestered, non-functional receptors.[3] This demonstrates that complex oligosaccharides are essential for the correct cellular localization and function of these receptors.[3]

Distinguishing 1-Deoxymannojirimycin (DMJ) from 1-Deoxynojirimycin (DNJ)

It is crucial to differentiate 1-deoxymannojirimycin (DMJ) from the structurally similar compound 1-deoxynojirimycin (DNJ). While both are iminosugars and glycosylation inhibitors, they target different enzymes. DMJ is a specific inhibitor of α-mannosidase I, affecting mannose trimming. In contrast, DNJ and its derivatives are potent inhibitors of α-glucosidases I and II, which are responsible for trimming glucose residues from N-linked glycans.[4][5][6] This difference in enzymatic targets leads to distinct alterations in the N-glycan processing pathway and can result in different downstream cellular effects.

Quantitative Data

The inhibitory potency of 1-deoxynojirimycin and its derivatives against α-glucosidases has been quantified in several studies. While specific IC50 values for 1-Deoxymannojirimycin against α-mannosidase I were not detailed in the provided search results, representative inhibitory concentrations for related compounds against α-glucosidases are summarized below.

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| 1-Deoxynojirimycin (DNJ) | α-glucosidase | 222.4 ± 0.5 | - | - |

| Compound 43 (N-alkyl-1-DNJ derivative) | α-glucosidase | 30.0 ± 0.60 | 10 | Competitive |

| Compound 40 (N-alkyl-1-DNJ derivative) | α-glucosidase | 160.5 ± 0.60 | 52 | Competitive |

| Compound 34 (N-alkyl-1-DNJ derivative) | α-glucosidase | - | 150 | Competitive |

| Acarbose (standard) | α-glucosidase | 822.0 ± 1.5 | - | - |

| 1-Deoxynojirimycin-chrysin conjugate (Compound 6) | α-glucosidase | 0.51 ± 0.02 | 0.21 | Mixed |

Data compiled from multiple sources.[7][8]

Signaling and Experimental Workflow Diagrams

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

References

- 1. Dual effect of 1-deoxymannojirimycin on the mannose uptake and on the N-glycan processing of the human colon cancer cell line HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Deoxymannojirimycin, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of 1-deoxymannojirimycin to show that complex oligosaccharides regulate cellular distribution of the alpha 1-adrenergic receptor glycoprotein in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Deoxynojirimycin | 19130-96-2 | MD05255 | Biosynth [biosynth.com]

- 7. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 1-Deoxymannojirimycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxymannojirimycin hydrochloride (DMJ-HCl) is a potent and specific inhibitor of α-mannosidase I, a key enzyme in the N-linked glycosylation pathway. As a mannose analogue, it interferes with the trimming of high-mannose oligosaccharides on newly synthesized glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus. This interference leads to a cascade of cellular effects, making DMJ-HCl a valuable tool for studying glycoprotein processing and a potential therapeutic agent in various diseases, including cancer and viral infections. This guide provides a comprehensive overview of the biochemical properties of DMJ-HCl, including its mechanism of action, enzyme inhibition kinetics, cellular effects, and relevant experimental protocols.

Physicochemical and Biochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (2R,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride | [1] |

| Molecular Formula | C₆H₁₃NO₄ · HCl | [2] |

| Molecular Weight | 199.63 g/mol | [3] |

| CAS Number | 73465-43-7 | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [3][4] |

| Purity | ≥98% | [2][4] |

| Solubility | Water: 10 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 1 mg/mL | [1][2][3] |

| Storage | Store at -20°C | [1][4] |

Table 2: Enzyme Inhibition Data for 1-Deoxymannojirimycin

| Enzyme | Inhibitor | IC₅₀ Value | Ki Value | Inhibition Type | Source |

| α-1,2-Mannosidase I | 1-Deoxymannojirimycin | 0.02 µM | - | - | [2] |

| α-1,2-Mannosidase I | 1-Deoxymannojirimycin | 20 µM | - | - | [1][5] |

| α-Glucosidase | N-alkyl-1-deoxynojirimycin derivatives | - | 10 µM, 52 µM, 150 µM | Competitive | [6] |

Note: IC₅₀ values can vary depending on the specific assay conditions, enzyme source, and substrate used.

Mechanism of Action: Inhibition of N-Linked Glycosylation

This compound primarily exerts its effects by inhibiting α-mannosidase I, an enzyme responsible for the removal of mannose residues from high-mannose N-linked oligosaccharides on glycoproteins. This inhibition halts the conversion of high-mannose glycans to complex and hybrid N-glycans, leading to an accumulation of glycoproteins with immature, mannose-rich glycan structures.[7]

The N-linked glycosylation pathway is a critical cellular process for the proper folding, trafficking, and function of many proteins. By disrupting this pathway, DMJ-HCl can induce a variety of cellular responses.

Cellular Effects of this compound

The accumulation of glycoproteins with high-mannose N-glycans due to DMJ-HCl treatment can trigger significant cellular stress, primarily through the unfolded protein response (UPR). This can lead to the induction of apoptosis, particularly in cancer cells that have a high rate of protein synthesis and are more susceptible to ER stress.

Endoplasmic Reticulum Stress and Apoptosis

Inhibition of N-linked glycosylation by DMJ-HCl leads to the accumulation of misfolded glycoproteins in the ER, activating the three main branches of the UPR:

-

PERK Pathway: Leads to the phosphorylation of eIF2α, attenuating global protein synthesis, and the preferential translation of ATF4, which upregulates genes involved in apoptosis, such as CHOP.

-

IRE1 Pathway: Results in the splicing of XBP1 mRNA, producing an active transcription factor that upregulates ER chaperones. Prolonged activation can lead to apoptosis through the recruitment of TRAF2 and activation of the JNK pathway.

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi, where it is cleaved to become an active transcription factor that upregulates ER chaperones.

The sustained activation of these pathways, particularly the induction of CHOP and the activation of caspase cascades, ultimately leads to programmed cell death.

Experimental Protocols

α-Mannosidase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of DMJ-HCl on α-mannosidase.

Materials:

-

α-Mannosidase enzyme

-

p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate

-

This compound (DMJ-HCl)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 4.5)

-

Stop solution (e.g., 0.5 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve α-mannosidase in assay buffer to the desired concentration.

-

Prepare a stock solution of pNPM in assay buffer.

-

Prepare a serial dilution of DMJ-HCl in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Control wells: Assay buffer and pNPM.

-

Blank wells: Assay buffer only.

-

Test wells: DMJ-HCl dilution and pNPM.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the α-mannosidase solution to all wells except the blank.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Stop Reaction:

-

Stop the reaction by adding the stop solution to all wells. The stop solution will also develop the color of the p-nitrophenol product.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each DMJ-HCl concentration compared to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Analysis of N-Linked Glycosylation Changes

This protocol describes a general workflow for analyzing changes in the N-linked glycan profile of cells treated with DMJ-HCl.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer

-

PNGase F (Peptide-N-Glycosidase F)

-

Fluorescent labeling dye (e.g., 2-aminobenzamide)

-

HILIC-UPLC/HPLC system with fluorescence detection

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of DMJ-HCl for a specified time.

-

-

Protein Extraction:

-

Harvest and lyse the cells to extract total protein.

-

-

Glycan Release:

-

Denature the proteins and release the N-linked glycans by incubating with PNGase F.

-

-

Glycan Labeling:

-

Label the released glycans with a fluorescent dye for detection.

-

-

Purification:

-

Purify the labeled glycans to remove excess dye and other contaminants.

-

-

HILIC-UPLC/HPLC Analysis:

-

Separate the labeled glycans using a HILIC column. The elution profile will show different peaks corresponding to different glycan structures.

-

-

Data Analysis:

-

Compare the chromatograms of DMJ-HCl-treated samples with untreated controls. An increase in early-eluting peaks (corresponding to high-mannose glycans) is expected in the treated samples.

-

Cell Viability Assay

This protocol provides a method to assess the cytotoxic effects of DMJ-HCl on cultured cells.

Materials:

-

Cell culture reagents

-

This compound

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of DMJ-HCl. Include untreated and vehicle-only controls.

-

-

Incubation:

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

-

Data Acquisition:

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the EC₅₀ (half-maximal effective concentration) value from the dose-response curve.

-

Conclusion

This compound is a powerful biochemical tool for investigating the intricacies of N-linked glycosylation and its impact on cellular function. Its specific inhibition of α-mannosidase I provides a means to manipulate glycan structures and study the downstream consequences, including the induction of ER stress and apoptosis. The detailed properties and protocols provided in this guide are intended to support researchers and drug development professionals in utilizing DMJ-HCl effectively in their studies of glycoprotein processing and its therapeutic potential.

References

- 1. glpbio.com [glpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Deoxymannojirimycin 73465-43-7 [sigmaaldrich.com]

- 4. 1-Deoxymannojirimycin, Hydrochloride [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

1-Deoxymannojirimycin Hydrochloride: A Technical Guide to its Application as an α-Mannosidase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxymannojirimycin hydrochloride (DMJ), a piperidine alkaloid, is a potent and specific inhibitor of class I α-1,2-mannosidase.[1] This enzyme plays a crucial role in the early stages of the N-linked glycosylation pathway, a post-translational modification essential for the proper folding, trafficking, and function of many eukaryotic proteins. By arresting the trimming of mannose residues from nascent glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus, DMJ leads to the accumulation of high-mannose oligosaccharide structures.[1] This interruption of normal glycoprotein processing has profound biological consequences, including the induction of ER stress and the unfolded protein response (UPR), making DMJ a valuable tool for studying these cellular processes. Furthermore, its ability to modulate the glycosylation of viral and cancer cell surface proteins has positioned it as a compound of interest in the development of novel antiviral and anticancer therapies.[2][3] This technical guide provides an in-depth overview of the mechanism of action of DMJ, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of the key cellular pathways it affects.

Mechanism of Action

This compound functions as a competitive inhibitor of α-mannosidase I. Its piperidine ring mimics the oxocarbenium ion transition state of the mannose substrate during the enzymatic reaction. This structural similarity allows DMJ to bind to the active site of α-mannosidase I, preventing the enzyme from cleaving α-1,2-linked mannose residues from the Man9GlcNAc2 oligosaccharide precursor attached to newly synthesized glycoproteins. Consequently, the conversion of high-mannose oligosaccharides to complex and hybrid N-glycans is blocked.[4] This leads to the accumulation of glycoproteins with unprocessed, high-mannose N-glycans, a state that can trigger cellular quality control mechanisms.[5]

Quantitative Data Summary

The inhibitory potency of this compound against α-mannosidase I has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.

| Parameter | Value | Enzyme Source | Comments | Reference |

| IC50 | 0.02 µM (20 nM) | Class I α-1,2-mannosidase | A potent and specific inhibitor. | |

| IC50 | 20 µM | Class I α1,2-mannosidase | Selective inhibitor. | [2] |

| Inhibitory Concentration | 150 µM | In UT-1 cells | Causes accumulation of Man8GlcNAc2. | [2][6] |

| Inhibitory Concentration | 1 mM | In human hepatocarcinoma 7721 cells | Induces ER stress and up-regulation of GRP78/Bip and XBP1. | [2] |

| Inhibitory Concentration | 2 mM | In HT-29 cells | Completely inhibits α-mannosidase I activity. | [2] |

Signaling Pathways

N-Linked Glycosylation Pathway and its Inhibition by DMJ

N-linked glycosylation is a multi-step process that begins in the endoplasmic reticulum and continues in the Golgi apparatus. The initial oligosaccharide precursor, Glc3Man9GlcNAc2, is transferred to nascent polypeptides. Subsequent trimming by glucosidases and mannosidases is crucial for proper protein folding and maturation. DMJ specifically inhibits α-mannosidase I, which is responsible for trimming three mannose residues from the Man9GlcNAc2 intermediate.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of glycoproteins with high-mannose N-glycans due to DMJ treatment can lead to protein misfolding. The ER quality control machinery recognizes these misfolded proteins, leading to ER stress and activation of the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Experimental Protocols

α-Mannosidase I Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available α-mannosidase activity assay kits and is suitable for measuring the inhibitory effect of DMJ on α-mannosidase I activity in cell or tissue lysates.

Materials:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5

-

Substrate: 4-Nitrophenyl-α-D-mannopyranoside

-

Stop Reagent: Sodium Carbonate solution (e.g., 0.5 M)

-

DMJ Hydrochloride: Stock solution in water

-

Cell or tissue lysate

-

96-well clear flat-bottom plate

-

Spectrophotometric plate reader

Procedure:

-

Sample Preparation:

-

For adherent cells, wash with ice-cold PBS, scrape, and resuspend in ice-cold Assay Buffer.

-

For suspension cells, pellet by centrifugation and resuspend in ice-cold Assay Buffer.

-

For tissues, homogenize in ice-cold Assay Buffer.

-

Centrifuge lysates at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Assay Setup:

-

Prepare serial dilutions of DMJ in Assay Buffer.

-

In a 96-well plate, add 10 µL of cell/tissue lysate to each well.

-

Add 10 µL of the DMJ dilutions or Assay Buffer (for control) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Add 80 µL of the substrate solution to each well to start the reaction.

-

Incubate the plate at 37°C for 10-30 minutes.

-

-

Stopping the Reaction and Measurement:

-

Add 100 µL of Stop Reagent to each well.

-

Measure the absorbance at 405 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each DMJ concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the log of DMJ concentration to determine the IC50 value.

-

Analysis of N-linked Glycans by HPLC

This protocol outlines the general steps for the release, fluorescent labeling, and analysis of N-linked glycans from glycoproteins after treating cells with DMJ.

Materials:

-

Cells treated with and without DMJ

-

Lysis buffer (e.g., RIPA buffer)

-

PNGase F (Peptide-N-Glycosidase F)

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-AB)

-

Reductive amination reagents (sodium cyanoborohydride)

-

HPLC system with a fluorescence detector

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

-

Protein Extraction:

-

Lyse the control and DMJ-treated cells and quantify the protein concentration.

-

-

Glycan Release:

-

Denature the protein lysates (e.g., by boiling with SDS and DTT).

-

Add PNGase F to the denatured protein and incubate overnight at 37°C to release N-linked glycans.

-

-

Fluorescent Labeling:

-

Dry the released glycans (e.g., by vacuum centrifugation).

-

Add the 2-AB labeling solution and reductive amination reagents.

-

Incubate at 65°C for 2-3 hours.

-

-

Purification of Labeled Glycans:

-

Remove excess fluorescent label using a cleanup cartridge (e.g., SPE).

-

-

HPLC Analysis:

-

Inject the purified, labeled glycans onto a HILIC column.

-

Elute the glycans using a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Detect the glycans using a fluorescence detector.

-

-

Data Analysis:

-

Compare the chromatograms of glycans from control and DMJ-treated cells. The DMJ-treated samples are expected to show an increase in peaks corresponding to high-mannose structures.

-

Western Blot for ER Stress Markers (GRP78/Bip and XBP1)

This protocol describes the detection of key ER stress markers by western blotting in cells treated with DMJ.

Materials:

-

Cells treated with and without DMJ

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GRP78/Bip, anti-XBP1s

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse control and DMJ-treated cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples with Laemmli buffer and denature by boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to the loading control to compare the expression levels of GRP78/Bip and spliced XBP1 (XBP1s) between control and DMJ-treated samples.

-

Caspase-3 Activity Assay for Apoptosis (Fluorometric)

This protocol details a method to quantify apoptosis by measuring the activity of caspase-3, a key executioner caspase, in DMJ-treated cells.

Materials:

-

Cells treated with and without DMJ

-

Cell lysis buffer

-

Assay buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

96-well black flat-bottom plate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis:

-

Induce apoptosis in cells by treating with DMJ for the desired time.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Assay:

-

Add 50 µL of cell lysate to each well of a 96-well black plate.

-

Prepare a reaction mix containing assay buffer and the caspase-3 substrate.

-

Add 50 µL of the reaction mix to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Compare the fluorescence intensity of DMJ-treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

-

Experimental Workflows

Overall Workflow for Investigating the Cellular Effects of DMJ

Workflow for α-Mannosidase I Inhibition Assay

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. abcam.com [abcam.com]

- 4. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 5. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. The use of 1-deoxymannojirimycin to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Deoxymannojirimycin Hydrochloride: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxymannojirimycin (DMJ), a mannose analogue and potent inhibitor of class I α-1,2-mannosidases, plays a crucial role in the study of N-glycan processing and has emerged as a valuable tool in antiviral and anticancer research. This technical guide provides a comprehensive overview of the discovery and synthesis of its hydrochloride salt, 1-Deoxymannojirimycin hydrochloride. It details the initial identification of DMJ as a specific enzyme inhibitor and its natural sources. Furthermore, this guide presents detailed chemical synthesis protocols, offering step-by-step methodologies for its preparation from different starting materials. Quantitative data on synthetic yields and enzyme inhibition are summarized for comparative analysis. Finally, visual representations of a key synthetic pathway and its mechanism of action are provided to facilitate a deeper understanding of this important iminosugar.

Discovery and Biological Significance

1-Deoxymannojirimycin (DMJ) was first identified as a potent and specific inhibitor of Golgi α-mannosidase I in the mid-1980s.[1][2] Unlike its more widely studied isomer, 1-deoxynojirimycin (DNJ), which is a potent α-glucosidase inhibitor, DMJ shows high selectivity for mannosidases, enzymes crucial for the trimming of mannose residues from N-linked oligosaccharides on glycoproteins.[1][2] This specific inhibition disrupts the normal maturation of glycoproteins, leading to an accumulation of high-mannose structures.[3]

The ability of DMJ to modulate N-glycan processing has made it an invaluable tool for studying the role of specific carbohydrate structures in various biological processes. Its antiviral activity, particularly against HIV, has been a significant area of investigation.[4][5] By altering the glycosylation of viral envelope proteins, DMJ can interfere with viral entry and replication.[4] Furthermore, its impact on glycoprotein processing has implications for cancer therapy, as aberrant glycosylation is a hallmark of many cancers.

Natural sources of 1-deoxymannojirimycin have been identified in plants such as Adenophora triphylla var. japonica and Omphalea diandra. However, the low abundance in these natural sources necessitates chemical or enzymatic synthesis for obtaining sufficient quantities for research and potential therapeutic development.

Synthesis of this compound

The synthesis of 1-deoxymannojirimycin is a significant challenge due to the need for precise stereochemical control. Several synthetic routes have been developed from various carbohydrate starting materials.

Chemical Synthesis from D-Fructose

A practical and high-yielding synthesis of 1-deoxymannojirimycin has been achieved from the readily available and inexpensive starting material, D-fructose. This method utilizes a key Mitsunobu reaction to introduce the nitrogen atom with the desired stereochemistry.

Step 1: Preparation of Methyl 1,3-isopropylidene-α-D-fructofuranose

-

To a suspension of D-fructose in methanol, a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added.

-

The reaction mixture is stirred at room temperature until the D-fructose is fully dissolved.

-

2,2-Dimethoxypropane is then added, and the reaction is stirred for several hours to form the isopropylidene acetal.

-

The reaction is neutralized, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting residue is purified by column chromatography to yield methyl 1,3-isopropylidene-α-D-fructofuranose.

Step 2: Mitsunobu Reaction

-

Methyl 1,3-isopropylidene-α-D-fructofuranose is dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

Triphenylphosphine (PPh₃) and a nitrogen nucleophile, such as diphenylphosphoryl azide (DPPA) or di-tert-butyl azodicarboxylate (DBAD) with a nitrogen source, are added to the solution.

-

The reaction mixture is cooled to 0 °C, and a solution of diisopropyl azodicarboxylate (DIAD) in THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 3: Reduction of the Azide and Cyclization

-

The azide intermediate from the Mitsunobu reaction is dissolved in methanol.

-

A reducing agent, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere.

-

This step reduces the azide to an amine, which spontaneously undergoes intramolecular cyclization to form the piperidine ring.

-

The catalyst is filtered off, and the solvent is evaporated.

Step 4: Deprotection and Hydrochloride Salt Formation

-

The protected 1-deoxymannojirimycin is treated with an aqueous acid (e.g., hydrochloric acid) to remove the isopropylidene protecting group.

-

After deprotection, the solution is concentrated, and the resulting this compound is purified by recrystallization, typically from a methanol/ether mixture.

Table 1: Summary of Yields for the Synthesis of 1-Deoxymannojirimycin from D-Fructose

| Step | Product | Typical Yield |

| 1 | Methyl 1,3-isopropylidene-α-D-fructofuranose | 70-85% |

| 2 | Azide Intermediate | 60-75% |

| 3 | Protected 1-Deoxymannojirimycin | 80-90% |

| 4 | This compound | >95% (after recrystallization) |

Chemoenzymatic Synthesis

While chemical synthesis provides a reliable route to 1-deoxymannojirimycin, chemoenzymatic methods offer an alternative approach that can leverage the high stereoselectivity of enzymes. These methods often involve the use of aldolases or transaminases to create key chiral intermediates.

Further research is ongoing to develop more efficient and scalable enzymatic and chemoenzymatic routes to 1-deoxymannojirimycin and its derivatives.

Biological Activity and Quantitative Data

The primary biological activity of 1-deoxymannojirimycin is its potent and specific inhibition of class I α-1,2-mannosidases. This inhibition is crucial for its effects on N-glycan processing.

Table 2: Inhibitory Activity of 1-Deoxymannojirimycin against Various Mannosidases

| Enzyme | Source | IC₅₀ (µM) | Reference |

| α-1,2-Mannosidase I | Rat Liver Golgi | 0.02 | [3] |

| α-Mannosidase I | General | 20 | [6] |

| α-Mannosidase II | Rat Liver Golgi | >1000 | [1] |

| Endoplasmic Reticulum α-Mannosidase | Rat Liver | No significant inhibition | [1][2] |

| Lysosomal α-Mannosidase | Rat Liver | No significant inhibition | [1] |

Visualizations

Synthetic Pathway Diagram

Caption: Synthetic route to 1-Deoxymannojirimycin HCl from D-Fructose.

Mechanism of Action Diagram

Caption: Inhibition of N-glycan processing by 1-Deoxymannojirimycin.

Conclusion

This compound remains a pivotal molecule in the field of glycobiology. Its discovery as a specific inhibitor of α-1,2-mannosidase I has provided researchers with a powerful tool to dissect the intricate pathways of N-linked glycoprotein synthesis and to explore novel therapeutic strategies for a range of diseases. The development of robust chemical syntheses has been crucial in making this compound accessible for widespread investigation. Future research will likely focus on refining synthetic methodologies, including the exploration of more efficient chemoenzymatic routes, and on further elucidating the full therapeutic potential of DMJ and its derivatives in antiviral and anticancer applications.

References

- 1. The effect of 1-deoxymannojirimycin on rat liver alpha-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of 1-deoxymannojirimycin to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The alpha(1,2)-mannosidase I inhibitor 1-deoxymannojirimycin potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

Structural Elucidation of 1-Deoxymannojirimycin Hydrochloride: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the structural aspects of 1-Deoxymannojirimycin hydrochloride (DMJ-HCl), a potent inhibitor of class I α-1,2-mannosidases with significant therapeutic potential. The document outlines the key analytical techniques employed for its structural characterization, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While comprehensive experimental data for the hydrochloride salt is not uniformly available in public databases, this guide synthesizes known information for the free base and related compounds to provide a thorough understanding of its structural features.

Introduction to this compound

1-Deoxymannojirimycin is a piperidine alkaloid, an iminosugar, that acts as a specific inhibitor of class I α-1,2-mannosidase, a key enzyme in the N-linked glycosylation pathway.[1] Its hydrochloride salt is often used for its improved solubility and stability. The inhibition of α-1,2-mannosidase disrupts the trimming of mannose residues from nascent glycoproteins in the endoplasmic reticulum and Golgi, leading to an accumulation of high-mannose N-glycans.[1] This interference with glycoprotein processing underlies its broad-spectrum antiviral activity and its potential as an anticancer agent. A comprehensive structural understanding of DMJ-HCl is paramount for the rational design of more potent and selective derivatives.

Spectroscopic and Crystallographic Data

Quantitative data from various analytical techniques are crucial for the unambiguous structural confirmation of this compound. The following tables summarize the expected and reported data.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| H-1a | 2.5 - 2.7 | dd | J(1a, 1b) ≈ 12, J(1a, 2) ≈ 5 |

| H-1b | 3.0 - 3.2 | dd | J(1b, 1a) ≈ 12, J(1b, 2) ≈ 3 |

| H-2 | 3.3 - 3.5 | m | - |

| H-3 | 3.6 - 3.8 | t | J(3, 2) ≈ J(3, 4) ≈ 9 |

| H-4 | 3.8 - 4.0 | t | J(4, 3) ≈ J(4, 5) ≈ 9 |

| H-5 | 3.4 - 3.6 | m | - |

| H-6a | 3.7 - 3.9 | dd | J(6a, 6b) ≈ 11, J(6a, 5) ≈ 4 |

| H-6b | 3.9 - 4.1 | dd | J(6b, 6a) ≈ 11, J(6b, 5) ≈ 3 |

Table 2: Reported ¹³C NMR Chemical Shifts

Note: The following data is for the free base, 1-Deoxymannojirimycin.[2] Shifts for the hydrochloride salt may vary.

| Carbon | Chemical Shift (ppm) |

| C-1 | 48.0 - 50.0 |

| C-2 | 68.0 - 70.0 |

| C-3 | 72.0 - 74.0 |

| C-4 | 70.0 - 72.0 |

| C-5 | 62.0 - 64.0 |

| C-6 | 60.0 - 62.0 |

Table 3: Expected Mass Spectrometry Fragmentation

Note: Based on the structure of 1-Deoxymannojirimycin and general fragmentation patterns of amines and alcohols.

| m/z | Proposed Fragment |

| 164.0923 | [M+H]⁺ (protonated molecule) |

| 146.0817 | [M+H - H₂O]⁺ |

| 132.0660 | [M+H - CH₂O]⁺ |

| 114.0555 | [M+H - H₂O - CH₂O]⁺ |

| 102.0555 | [C₅H₈NO₂]⁺ |

| 84.0449 | [C₅H₆N]⁺ |

Table 4: Expected Infrared Absorption Bands

Note: Predicted characteristic vibrational frequencies based on the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Hydroxyl groups (H-bonded) |

| 3200 - 2800 (broad) | N-H stretch | Ammonium salt |

| 2950 - 2850 | C-H stretch | Aliphatic CH, CH₂ |

| 1600 - 1500 | N-H bend | Ammonium salt |

| 1450 - 1350 | C-H bend | Aliphatic CH, CH₂ |

| 1150 - 1000 | C-O stretch | Alcohols |

| 1100 - 1000 | C-N stretch | Amine |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

X-ray Crystallography

Objective: To determine the three-dimensional atomic arrangement of this compound in a single crystal, confirming its absolute stereochemistry and revealing conformational details and intermolecular interactions.

Methodology:

-

Crystallization: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution. Common solvent systems include methanol/ethanol, water/isopropanol, or similar polar protic solvent mixtures.

-

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated through a series of angles, and a diffraction pattern is recorded at each orientation.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Note: A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly available crystal structure for this compound. The described protocol is a standard methodology for small molecule crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound in solution by identifying the chemical environment, connectivity, and stereochemical relationships of the hydrogen and carbon atoms.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD). A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP), is added for chemical shift calibration.

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy: To establish connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations are performed. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range ¹H-¹³C correlations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to obtain information about its structure through analysis of its fragmentation pattern.

Methodology:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol or water. Electrospray ionization (ESI) is a common ionization technique for this type of polar molecule, which generates protonated molecular ions [M+H]⁺ in the positive ion mode.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). A full scan mass spectrum is acquired to identify the molecular ion.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to generate an MS/MS spectrum. The fragmentation pattern provides insights into the connectivity of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Spectral Interpretation: The absorption bands in the IR spectrum are assigned to specific vibrational modes of the functional groups present in the molecule, such as O-H, N-H, C-H, C-O, and C-N bonds.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biological context and experimental logic for the structural analysis of this compound.

Caption: N-linked glycosylation pathway showing the inhibitory action of 1-Deoxymannojirimycin.

Caption: Integrated workflow for the structural elucidation of this compound.

Caption: Logical relationships in the structural determination of this compound.

References

The Impact of 1-Deoxymannojirimycin Hydrochloride on N-linked Glycan Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of 1-Deoxymannojirimycin hydrochloride (DMJ) on the intricate process of N-linked glycan processing. DMJ, a potent inhibitor of Golgi α-mannosidase I, serves as a critical tool for studying the roles of N-glycans in glycoprotein folding, trafficking, and function. This document details the mechanism of action of DMJ, its quantitative impact on glycan structures, and the subsequent effects on cellular signaling pathways. Furthermore, it offers comprehensive experimental protocols for researchers investigating these phenomena.

Introduction to this compound and N-linked Glycan Processing

N-linked glycosylation is a fundamental post-translational modification where an oligosaccharide chain, or glycan, is attached to an asparagine residue of a nascent polypeptide within the endoplasmic reticulum (ER). This initial glycan (Glc₃Man₉GlcNAc₂) undergoes extensive processing, or trimming, by a series of glycosidases in the ER and Golgi apparatus. This maturation process is crucial for proper protein folding, quality control, stability, and function.

This compound (DMJ) is an iminosugar that acts as a specific inhibitor of a key enzyme in this processing pathway: Golgi α-mannosidase I. By blocking this enzyme, DMJ prevents the trimming of mannose residues from high-mannose N-glycans, leading to an accumulation of these immature glycan structures on glycoproteins. This alteration of the glycan profile has profound effects on cellular processes, making DMJ a valuable tool in glycobiology and drug development.

Mechanism of Action of this compound

The primary mechanism of action of DMJ is the competitive inhibition of Golgi α-mannosidase I, an enzyme responsible for the removal of α-1,2-linked mannose residues from Man₉GlcNAc₂ and Man₈GlcNAc₂ structures in the cis-Golgi. This inhibition halts the conversion of high-mannose N-glycans to complex and hybrid types. As a result, glycoproteins processed in the presence of DMJ retain high-mannose glycans, primarily of the Man₉GlcNAc₂ and Man₈GlcNAc₂ forms.[1] This accumulation of immature glycans renders the glycoproteins sensitive to digestion by Endoglycosidase H (Endo H), a key characteristic exploited in experimental settings to monitor the effects of DMJ.[2]

Quantitative Effects of DMJ on N-linked Glycan Structures

The inhibitory effect of DMJ on Golgi α-mannosidase I is dose-dependent. The half-maximal inhibitory concentration (IC₅₀) for DMJ has been reported with some variability, with values cited as 20 µM and 0.02 µM for the class I α-1,2-mannosidase. In cell culture, complete inhibition of the conversion of high-mannose to complex glycans is typically observed at millimolar concentrations.

| Cell Line | DMJ Concentration | Observed Effect on N-Glycans | Reference |

| P815 and EL-4 cells | 2 mM | Increase in high-mannose structures. | MedChemExpress |

| UT-1 cells | 150 µM | Accumulation of Man₈GlcNAc₂ on HMG-CoA reductase. | MedChemExpress |

| HT-29 cells | 2 mM | Complete inhibition of α-mannosidase I activity. | MedChemExpress |

| MDCK cells | 10 µg/mL | Most viral glycopeptides became susceptible to Endo H digestion, with the major oligosaccharide being Man₉GlcNAc₂. | [1] |

| Xenopus oocytes | Not specified | Abolished the acquisition of Endo H resistance in phytohemagglutinin. | [2] |

Impact on Cellular Processes and Signaling Pathways

The alteration of N-glycan structures by DMJ has significant consequences for various cellular functions, primarily related to glycoprotein quality control in the ER.

Protein Folding and ER-Associated Degradation (ERAD)

Proper folding of many glycoproteins is dependent on the correct processing of their N-glycans. The accumulation of high-mannose structures due to DMJ treatment can interfere with the recognition of misfolded proteins by the ER quality control machinery. Normally, terminally misfolded glycoproteins are targeted for ER-associated degradation (ERAD). This process involves the trimming of mannose residues to generate a specific glycan signal that is recognized by lectins, leading to retrotranslocation of the misfolded protein to the cytoplasm for proteasomal degradation. By inhibiting mannose trimming, DMJ can prevent the degradation of misfolded proteins.

Unfolded Protein Response (UPR)

The accumulation of misfolded or improperly processed glycoproteins in the ER can lead to ER stress, which in turn activates the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore ER homeostasis by upregulating chaperones, enhancing ERAD capacity, and transiently attenuating protein translation. Studies have shown that treatment with DMJ can induce the UPR, as evidenced by the increased expression of UPR markers such as GRP78/Bip and the splicing of XBP1 mRNA.

Glycoprotein Trafficking

The correct processing of N-glycans is often a prerequisite for the transport of glycoproteins from the ER to the Golgi and their subsequent trafficking to their final destinations. The presence of high-mannose glycans due to DMJ treatment can affect the interaction of glycoproteins with transport receptors and lectins, potentially leading to their retention in the ER or mistargeting. For instance, DMJ has been shown to affect the trafficking and secretion of the SARS-CoV-2 S1 subunit.[3]

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of DMJ on N-linked glycan processing.

Cell Culture and DMJ Treatment

-

Cell Seeding: Plate the cells of interest at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

-

DMJ Preparation: Prepare a stock solution of this compound in sterile water or culture medium. The final concentration will need to be optimized for the specific cell line and experimental goals, but a starting point of 1-2 mM is common.

-

Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of DMJ. A control group with no DMJ should be included.

-

Incubation: Incubate the cells for a period sufficient to allow for protein synthesis and processing. This is typically 24-48 hours.

-

Metabolic Labeling (Optional): To track newly synthesized glycoproteins, cells can be metabolically labeled with radioactive precursors such as [³⁵S]methionine or [³H]mannose during the last few hours of incubation.

Glycoprotein Extraction and Immunoprecipitation

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarification: Centrifuge the cell lysates at high speed to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Immunoprecipitation: If a specific glycoprotein is being studied, it can be immunoprecipitated from the cell lysate using a specific primary antibody and protein A/G-conjugated beads.

Endoglycosidase H (Endo H) Digestion

Endo H cleaves high-mannose and some hybrid N-glycans, but not complex glycans. This makes it an excellent tool to assess the effect of DMJ.

-

Denaturation (for denaturing protocol): To a specific amount of protein from the cell lysate or immunoprecipitation eluate, add a denaturing buffer (containing SDS and DTT or β-mercaptoethanol) and heat at 100°C for 10 minutes.

-

Enzyme Reaction: Add a reaction buffer (typically containing sodium citrate, pH 5.5) and Endo H enzyme. For non-denaturing conditions, omit the denaturation step and add the enzyme directly to the protein in a suitable buffer.

-

Incubation: Incubate the reaction at 37°C for 1-3 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 100°C for 5 minutes.

SDS-PAGE and Western Blotting

-

Electrophoresis: Separate the protein samples (with and without Endo H digestion) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Analysis:

-

For radiolabeled proteins: Visualize the protein bands by autoradiography.

-

For specific glycoproteins: Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose) and perform a Western blot using a primary antibody against the protein of interest, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

A successful experiment will show a downward shift in the molecular weight of the glycoprotein from DMJ-treated cells after Endo H digestion, indicating the presence of high-mannose glycans. In contrast, the glycoprotein from untreated cells (which should have complex glycans) will be resistant to Endo H and show no shift in molecular weight.

Conclusion

This compound is an indispensable tool for dissecting the roles of N-linked glycan processing in cellular biology. Its specific inhibition of Golgi α-mannosidase I provides a robust method for enriching glycoproteins with high-mannose structures, thereby enabling the study of their impact on protein folding, quality control, and trafficking. The experimental approaches outlined in this guide offer a starting point for researchers to explore the multifaceted consequences of altered N-glycosylation in their systems of interest. A thorough understanding of these mechanisms is crucial for advancing our knowledge of glycoprotein function and for the development of novel therapeutic strategies targeting glycosylation pathways.

References

- 1. The effect of deoxymannojirimycin on the processing of the influenza viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Deoxymannojirimycin inhibits Golgi-mediated processing of glycoprotein in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycosylation Modulation Dictates Trafficking and Interaction of SARS-CoV-2 S1 Subunit and ACE2 in Intestinal Epithelial Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antiviral Potential of 1-Deoxymannojirimycin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxymannojirimycin hydrochloride (DMJ) is an iminosugar that exhibits broad-spectrum antiviral activity against a range of enveloped viruses. As a potent inhibitor of the host cellular enzyme α-1,2-mannosidase I, DMJ disrupts the normal processing of N-linked glycans on viral and cellular glycoproteins. This interference with glycoprotein maturation leads to misfolding, impaired viral assembly, and reduced infectivity. This technical guide provides an in-depth exploration of the antiviral activity of DMJ, its mechanism of action, relevant cellular signaling pathways, and detailed experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of viral diseases pose a significant threat to global public health. Enveloped viruses, which are characterized by a lipid envelope decorated with glycoproteins, are responsible for numerous human diseases, including influenza, HIV, and dengue fever. These viral glycoproteins are crucial for host cell recognition, attachment, and entry, making them a prime target for antiviral therapies.[1][2][3]

N-linked glycosylation is a critical post-translational modification that ensures the proper folding, stability, and function of these viral glycoproteins.[1][2] This complex process occurs within the endoplasmic reticulum (ER) and Golgi apparatus of the host cell and is mediated by a series of host glycosidases and glycosyltransferases.[1] this compound (DMJ), a synthetic analogue of mannose, acts as a competitive inhibitor of a key enzyme in this pathway, α-1,2-mannosidase I.[4][5] By disrupting N-linked glycan processing, DMJ offers a host-targeted antiviral strategy with a high barrier to the development of viral resistance.

Mechanism of Antiviral Action

The primary antiviral mechanism of this compound lies in its ability to inhibit the enzymatic activity of α-1,2-mannosidase I.[4] This enzyme is responsible for trimming mannose residues from high-mannose N-linked glycans, a crucial step in their conversion to complex and hybrid glycans.[6] Inhibition of this step by DMJ leads to the accumulation of glycoproteins with immature, high-mannose glycan structures.[4][7]

This alteration of the glycan structure has several downstream consequences for the virus:

-

Impaired Glycoprotein Folding and Quality Control: The proper folding of viral glycoproteins is often dependent on their interaction with ER-resident chaperones, such as calnexin and calreticulin, which recognize specific glycan structures.[8][9] The abnormal glycans produced in the presence of DMJ can disrupt these interactions, leading to glycoprotein misfolding and aggregation.[10]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR).[11][12] The UPR aims to restore ER homeostasis but can also induce apoptosis (programmed cell death) if the stress is prolonged or severe, thereby limiting viral replication.[11][12]

-

Reduced Viral Assembly and Budding: Misfolded or improperly processed viral glycoproteins may not be efficiently transported to the site of viral assembly, or they may be unable to be incorporated correctly into new virions. This can lead to a significant reduction in the production of infectious viral particles.[13]

-

Decreased Infectivity of Released Virions: For the virions that are released, the presence of aberrant glycoproteins on their surface can impair their ability to bind to and enter new host cells, thus reducing their infectivity.[7]

Quantitative Antiviral Activity of this compound

The antiviral efficacy of DMJ has been quantified against various viruses using in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 | 20 µM | Class I α-1,2-mannosidase | [4] |

| IC50 | 0.02 µM | Class I α-1,2-mannosidase |

Table 1: Inhibitory Concentration (IC50) of DMJ against α-1,2-mannosidase I.

| Virus | Cell Line | EC50 | Reference |

| Mutant HIV-1 Strains | CEM cells | 90 - 155 µM | [4] |

Table 2: Effective Concentration (EC50) of DMJ against HIV-1.

Cellular Signaling Pathways Modulated by this compound

The accumulation of misfolded glycoproteins due to DMJ treatment triggers the Unfolded Protein Response (UPR), a complex signaling network designed to alleviate ER stress. The UPR is mediated by three main ER-transmembrane sensor proteins: PERK, IRE1, and ATF6.

Caption: Unfolded Protein Response (UPR) signaling pathways activated by DMJ.

The calnexin/calreticulin cycle is a key component of the ER's quality control system for N-linked glycoproteins. DMJ's disruption of glycan trimming interferes with this cycle.

Caption: Interference of DMJ with the Calnexin/Calreticulin Cycle.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells, MDCK cells)

-

Complete cell culture medium (e.g., MEM with 5% FBS)

-

Virus stock of known titer

-

This compound (DMJ) stock solution

-

96-well cell culture plates

-

Neutral red or crystal violet staining solution

-

Microplate reader

Procedure:

-

Seed the 96-well plates with the host cells to achieve a confluent monolayer overnight.

-

Prepare serial dilutions of DMJ in cell culture medium.

-

Remove the growth medium from the cell monolayers and add the DMJ dilutions to the respective wells. Include cell control (no virus, no drug) and virus control (virus, no drug) wells.

-

Infect the cells (except for the cell control wells) with the virus at a predetermined multiplicity of infection (MOI).

-

Incubate the plates at the optimal temperature and CO2 concentration for viral replication until significant CPE is observed in the virus control wells (typically 2-5 days).

-

Stain the cells with neutral red or crystal violet to visualize viable cells.

-

Quantify the stain uptake using a microplate reader.

-

Calculate the 50% effective concentration (EC50), the concentration of DMJ that protects 50% of the cells from virus-induced death, using regression analysis.

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

Materials:

-

Host cell line susceptible to the virus of interest

-

Complete cell culture medium

-

Virus stock of known titer

-

This compound (DMJ) stock solution

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Seed the multi-well plates with host cells to form a confluent monolayer.

-

Prepare serial dilutions of DMJ in cell culture medium.

-

Remove the growth medium and infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

After a 1-hour adsorption period, remove the viral inoculum.

-

Wash the cell monolayers and overlay them with the overlay medium containing the different concentrations of DMJ.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each DMJ concentration compared to the virus control and determine the IC50.

Analysis of N-linked Glycan Structures

This protocol outlines a general approach to analyze the changes in N-linked glycan structures on glycoproteins after DMJ treatment.

Materials:

-

Cells expressing the glycoprotein of interest

-

This compound (DMJ)

-

Lysis buffer

-

PNGase F (Peptide-N-Glycosidase F)

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

Mass spectrometer

Procedure:

-

Culture the cells in the presence or absence of DMJ.

-

Lyse the cells and immunoprecipitate the glycoprotein of interest.

-

Denature the glycoprotein and release the N-linked glycans using PNGase F.

-

Label the released glycans with a fluorescent tag.

-

Analyze the labeled glycans by HPLC. The elution profile will show differences in the glycan populations between the DMJ-treated and untreated samples.

-

For detailed structural characterization, the glycan fractions can be further analyzed by mass spectrometry.

Synergistic Antiviral Effects

DMJ has been shown to act synergistically with other antiviral agents. For example, it can potentiate the activity of carbohydrate-binding agents (CBAs) against HIV-1.[10][14] This is because the high-mannose structures that accumulate in the presence of DMJ are the preferred targets for mannose-specific CBAs. The synergistic effect can be evaluated using a checkerboard titration assay, where combinations of different concentrations of the two drugs are tested, and the data is analyzed using models such as the Bliss independence or Loewe additivity model.

Conclusion

This compound represents a promising host-targeted antiviral agent with a broad spectrum of activity against enveloped viruses. Its mechanism of action, centered on the inhibition of N-linked glycan processing, leads to a cascade of events that ultimately disrupt the viral life cycle. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of DMJ and other glycosylation inhibitors as potential antiviral therapeutics. The potential for synergistic combinations with other antiviral drugs further enhances its appeal in the ongoing search for effective treatments for viral diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of calnexin, calreticulin, and endoplasmic reticulum mannosidase I in apolipoprotein(a) intracellular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. ER stress, autophagy, and RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calnexin cycle – structural features of the ER chaperone system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calnexin and Calreticulin, Molecular Chaperones of the Endoplasmic Reticulum - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1-Deoxymannojirimycin, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ER stress and viral defense: Advances and future perspectives on plant unfolded protein response in pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1-Deoxymannojirimycin Hydrochloride in Protein Folding and Quality Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxymannojirimycin hydrochloride (DMJ) is a pivotal small molecule in the study of glycoprotein processing and endoplasmic reticulum (ER) quality control. As a potent inhibitor of ER α-1,2-mannosidase I, DMJ provides a powerful tool to dissect the intricate mechanisms of protein folding, ER-associated degradation (ERAD), and the unfolded protein response (UPR). This technical guide offers an in-depth exploration of DMJ's mechanism of action, its application in cellular biology, and detailed protocols for its use in key experimental assays.

Introduction: The Central Role of N-linked Glycosylation in Protein Quality Control

The endoplasmic reticulum is the primary site for the synthesis and folding of a vast number of proteins destined for secretion or integration into cellular membranes. A critical post-translational modification in the ER is N-linked glycosylation, where a pre-assembled oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to nascent polypeptide chains. This glycan chain serves as a quality control checkpoint. A series of glucosidases and mannosidases sequentially trim the glycan, signaling the folding status of the glycoprotein to the ER's chaperone machinery.

Mechanism of Action of this compound

1-Deoxymannojirimycin (DMJ) is an iminosugar that acts as a specific and potent inhibitor of class I α-1,2-mannosidases, particularly ER mannosidase I.[1] This enzyme is responsible for trimming three to four mannose residues from the Man₉GlcNAc₂ oligosaccharide on newly synthesized glycoproteins.[2] By inhibiting this crucial step, DMJ treatment leads to the accumulation of glycoproteins with high-mannose (Man₉GlcNAc₂) N-glycans.[1][3] This alteration in glycan structure has profound effects on the subsequent steps of protein quality control.

The inhibition of ER mannosidase I by DMJ effectively stalls the glycoprotein in the calnexin/calreticulin folding cycle. Normally, the removal of mannose residues signals that a protein is terminally misfolded and targets it for ER-associated degradation (ERAD).[2] By preventing this mannose trimming, DMJ can prevent the degradation of misfolded proteins.[1] This property has led to its investigation as a "chemical chaperone" for certain genetic diseases where mutations lead to misfolded but potentially functional proteins.

Impact on Protein Folding and Quality Control Pathways

The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER, a condition known as ER stress, activates a signaling network called the Unfolded Protein Response (UPR).[4][5][6] The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the expression of chaperones and folding enzymes, and enhancing ERAD capacity.[7] Treatment of cells with DMJ can induce ER stress and activate the UPR pathway.[8] This is evidenced by the upregulation of key UPR markers such as GRP78/BiP and the splicing of XBP1 mRNA.[8] In some cellular contexts, prolonged ER stress induced by DMJ can lead to apoptosis, involving the cleavage of caspases-12, -9, and -3.[8]

ER-Associated Degradation (ERAD)

ERAD is the primary pathway for the disposal of terminally misfolded proteins from the ER.[9][10][11] A critical step in targeting glycoproteins for ERAD is the trimming of mannose residues by ER mannosidase I.[2] By inhibiting this enzyme, DMJ can block the degradation of certain ERAD substrates.[2] This effect is particularly relevant in the study of genetic disorders caused by protein misfolding, such as certain forms of Gaucher disease and Pompe disease, where DMJ has been shown to act as a pharmacological chaperone, rescuing mutant enzyme activity.[9][12][13][14]

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative data on the inhibitory and cellular effects of DMJ.

| Parameter | Value | Enzyme/System | Reference |

| IC₅₀ | 0.02 µM | Class I α-1,2-mannosidase | [1] |

| Ki | 1.2 - 20 µM | α-D-mannosidases | [15] |

| Ki | 70 - 400 µM | Mannitol derivative of DMJ on α-D-mannosidases | [15] |

Table 1: Inhibitory Constants of this compound

| Cell Line/Model | DMJ Concentration | Observed Effect | Reference |

| MDCK cells (influenza virus infected) | ≥ 10 µg/ml | Accumulation of Man₉GlcNAc₂ oligosaccharides | [3] |

| Rat Hepatocytes | 5 mM | 50% inhibition of α1-proteinase inhibitor secretion | [16] |

| PC-12 cells | 100 µM | Attenuation of ER stress-induced cytotoxicity | [17] |

| Human Hepatocarcinoma 7721 cells | Not specified | Induction of ER stress and apoptosis | [8] |

| Gaucher N370 cell line (GM0037) | 20 µM | 1.7-fold increase in intracellular β-Glu activity | [13] |

| Gaucher N370 cell line (GM00852) | 20 µM | 2.0-fold increase in intracellular β-Glu activity | [13] |

| Pompe patient-derived fibroblasts | Not specified | Increased enzyme activity and protein levels for 16 GAA mutants | [12][14] |

Table 2: Cellular Effects of this compound

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound (DMJ).

Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.

Caption: A typical experimental workflow to study the effects of DMJ.

Experimental Protocols